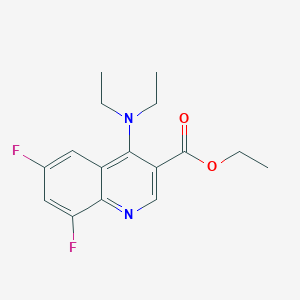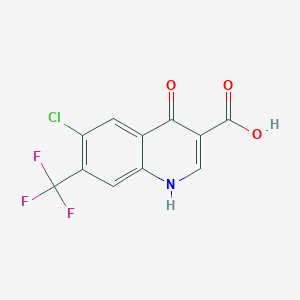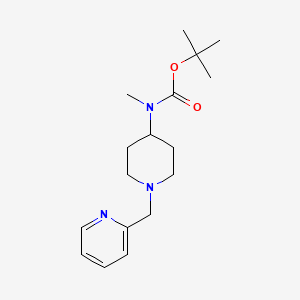![molecular formula C12H10N2O4S B12121519 3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- CAS No. 861045-11-6](/img/structure/B12121519.png)
3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- is an organic compound with the molecular formula C12H10N2O4S It is a derivative of pyridinecarboxylic acid, where the carboxylic acid group is substituted at the 3-position and a phenylsulfonylamino group is attached at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- typically involves the following steps:
Nitration: Pyridine is nitrated to form 3-nitropyridine.
Reduction: The nitro group is reduced to an amino group, yielding 3-aminopyridine.
Sulfonylation: 3-aminopyridine is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form 3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylsulfonylamino group plays a crucial role in this interaction, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2-pyridinecarboxylic acid: Similar structure but lacks the phenylsulfonylamino group.
2-Pyridinecarboxylic acid: Lacks both the amino and phenylsulfonyl groups.
4-Pyridinecarboxylic acid: Different position of the carboxylic acid group.
Uniqueness
3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- is unique due to the presence of both the carboxylic acid and phenylsulfonylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where its structural features can be exploited for drug design and development.
Propiedades
Número CAS |
861045-11-6 |
|---|---|
Fórmula molecular |
C12H10N2O4S |
Peso molecular |
278.29 g/mol |
Nombre IUPAC |
2-(benzenesulfonamido)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O4S/c15-12(16)10-7-4-8-13-11(10)14-19(17,18)9-5-2-1-3-6-9/h1-8H,(H,13,14)(H,15,16) |
Clave InChI |
XLLCOXAJUOEAGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-, methyl ester](/img/structure/B12121444.png)


![1-(Furan-2-ylmethyl)-1-[(5-methylfuran-2-yl)methyl]-3-phenylurea](/img/structure/B12121457.png)

![5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B12121476.png)

![4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}morpholine](/img/structure/B12121487.png)


![1,3-dimethyl-5-{[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12121503.png)


